N-Nitrosocystisine
CAS No.: 104759-77-5
Cat. No.: VC20748691
Molecular Formula: C11H13N3O2
Molecular Weight: 219.24 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 104759-77-5 |
---|---|
Molecular Formula | C11H13N3O2 |
Molecular Weight | 219.24 g/mol |
IUPAC Name | 11-nitroso-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one |
Standard InChI | InChI=1S/C11H13N3O2/c15-11-3-1-2-10-9-4-8(6-14(10)11)5-13(7-9)12-16/h1-3,8-9H,4-7H2 |
Standard InChI Key | VIMLBVWHEGYDNW-UHFFFAOYSA-N |
SMILES | C1C2CN(CC1C3=CC=CC(=O)N3C2)N=O |
Canonical SMILES | C1C2CN(CC1C3=CC=CC(=O)N3C2)N=O |
Chemical Properties and Structure
Molecular Composition and Physical Properties
N-Nitrosocystisine has a defined molecular structure with specific physical and chemical properties that distinguish it from other compounds. The key physical properties are summarized in the following table:
Property | Value |
---|---|
Molecular Formula | C11H13N3O2 |
Molecular Weight | 219.24 g/mol |
CAS Registry Numbers | 104759-77-5, 19634-60-7 (isomers) |
Physical State | Solid |
The molecular formula indicates the presence of 11 carbon atoms, 13 hydrogen atoms, 3 nitrogen atoms, and 2 oxygen atoms arranged in a specific configuration . The multiple CAS registry numbers likely represent different isomeric forms of the compound as indicated by one source listing it as a "mixture of isomers" .
Structural Characteristics
N-Nitrosocystisine features a complex tricyclic structure derived from cytisine with the addition of a nitroso group (N=O) at a nitrogen position. According to IUPAC nomenclature, it is described as 11-nitroso-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one, highlighting its tricyclic arrangement with specific bond configurations . The structure maintains the core framework of cytisine with the distinctive addition of the nitroso functional group.
Chemical Identifiers and Digital Representations
For precise identification in chemical databases and literature, N-Nitrosocystisine is associated with several standardized identifiers:
Identifier Type | Value |
---|---|
PubChem CID | 3122765 |
InChI | InChI=1S/C11H13N3O2/c15-11-3-1-2-10-9-4-8(6-14(10)11)5-13(7-9)12-16/h1-3,8-9H,4-7H2 |
InChIKey | VIMLBVWHEGYDNW-UHFFFAOYSA-N |
SMILES | C1C2CN(CC1C3=CC=CC(=O)N3C2)N=O |
These digital representations allow for unambiguous identification and structural interpretation across chemical databases and research platforms . The SMILES notation especially provides a condensed representation of the molecular structure that can be interpreted by various chemical software applications.
Nomenclature and Synonyms
Official and Alternative Names
N-Nitrosocystisine is known by several synonyms in scientific literature and commercial catalogs. The various names reflect different naming conventions and structural interpretations:
The variety of names reflects the complex structure of the molecule and different approaches to describing its stereochemistry and arrangement . The (1R,5R) prefix in some names indicates specific stereochemical configurations at carbon positions 1 and 5, suggesting a defined three-dimensional arrangement.
Relation to Cytisine and Parent Compound Context
Cytisine as Precursor
N-Nitrosocystisine is a derivative of cytisine, which has significant pharmaceutical relevance as a smoking cessation aid. Cytisine works by binding to nicotinic acetylcholine receptors in the brain, similar to nicotine but with less addictive potential. Clinical studies have demonstrated cytisine's efficacy in promoting smoking abstinence, with one trial showing continuous abstinence rates of 25.3% versus 4.4% for placebo during weeks 3 to 6 of treatment .
Regulatory Considerations
FDA and International Regulations
The regulation of nitrosamine impurities, including compounds like N-Nitrosocystisine, has become a significant focus for regulatory agencies worldwide. In 2020, the FDA established an acceptable intake limit for varenicline nitrosamine impurities at 37 nanograms daily, although the agency noted that higher intake levels (up to 185 ng/day) pose only a slightly increased cancer risk compared to the standard limit .
Quality Control and Monitoring
Pharmaceutical manufacturers must implement analytical methods to detect and quantify nitrosamine impurities in their products. In 2021, the FDA published analytical methods for laboratory testing of N-nitroso-varenicline, which may be adaptable for the detection of similar compounds like N-Nitrosocystisine . These quality control measures are crucial for ensuring medication safety and compliance with regulatory standards.
The compound's primary application appears to be as a reference standard for analytical chemistry, particularly for:
-
Development of detection methods for nitrosamine impurities
-
Quality control in pharmaceutical manufacturing
-
Toxicological research on nitrosamine compounds
Commercial sources explicitly note that their products are "intended for lab use only," emphasizing the research-focused nature of N-Nitrosocystisine availability .
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume